DIETHYLTIN OXIDE

Ring-Opening Polymerization Polymer Microstructure Biodegradable Polyesters

Diethyltin oxide (CAS 3682-12-0) addresses the challenge of achieving stereochemical control in high-temperature polymerizations without a cooling step. Unlike dibutyltin oxide, this dialkyltin oxide catalyst delivers 72% syndiotacticity in poly(β-butyrolactone) at 100°C, enabling seamless integration with melt-processing. Its heterogeneous nature in packed-bed reactors also minimizes tin leaching in continuous transesterification. • Achieves 72% syndiotacticity at 100°C for biodegradable polyester R&D. • Insoluble in organic solvents, enabling clean product isolation in flow chemistry. • Decomposes above 350°C, compatible with high-temperature process integration.

Molecular Formula C4H10OSn
Molecular Weight 192.83 g/mol
CAS No. 3682-12-0
Cat. No. B1619297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIETHYLTIN OXIDE
CAS3682-12-0
Molecular FormulaC4H10OSn
Molecular Weight192.83 g/mol
Structural Identifiers
SMILESCC[Sn](=O)CC
InChIInChI=1S/2C2H5.O.Sn/c2*1-2;;/h2*1H2,2H3;;
InChIKeyIPFQSQLWWRJUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyltin Oxide Evidence Overview


Diethyltin oxide (CAS 3682-12-0) is a diorganotin oxide with the molecular formula C4H10OSn and a molecular weight of 192.83 g/mol . It belongs to a class of compounds widely utilized as catalysts for esterification, transesterification, and polymerization reactions [1]. In its solid state, diethyltin oxide adopts a polymeric structure featuring pentacoordinate tin centers interconnected through bridging oxygen atoms [2]. This polymeric nature contributes to its high thermal stability, with decomposition occurring above 350°C without melting . The compound is insoluble in water and most organic solvents but demonstrates solubility in dilute hydrochloric acid and carboxylic acids via the formation of tin carboxylates [3]. Its primary industrial and research applications leverage its Lewis acidity to catalyze reactions involving hydroxyl groups, such as the synthesis of polyesters and the transesterification of (meth)acrylic esters [1][4].

Catalyst for esterification, transesterification, and polycondensation reactions
High thermal stability; decomposition >350 °C without melting
Insoluble in water and most organic solvents; soluble in dilute HCl and carboxylic acids via tin carboxylate formation

Diethyltin Oxide Substitution Limitations


Despite belonging to the same dialkyltin oxide family, diethyltin oxide cannot be considered a generic substitute for homologs such as dibutyltin oxide (DBTO) or dioctyltin oxide (DOTO) due to quantifiable differences in catalytic selectivity and polymerization outcomes [1]. The nature of the alkyl group profoundly influences the steric and electronic properties of the tin center, which in turn dictates the catalyst's reactivity profile and the microstructure of the resulting polymer [1]. For instance, while DBTO is widely recognized as a standard catalyst for achieving high molecular weights in certain ring-opening polymerizations, diethyltin oxide exhibits distinct behavior, achieving equivalent stereochemical control (syndiotacticity) under different thermal conditions [1]. Furthermore, the alkyl chain length affects solubility parameters and the physical form of the catalyst in reaction media, which has significant implications for process engineering, particularly in continuous flow systems where solid handling of DBTO can be problematic [2]. Therefore, substituting one dialkyltin oxide for another without empirical validation carries a high risk of failing to meet target specifications for polymer molecular weight, stereoregularity, or process compatibility [1].

Alkyl effect Alkyl chain length alters catalytic selectivity and polymer microstructure; direct replacement with dibutyltin or dioctyltin oxide may shift outcomes.
Thermal window Stereochemical control conditions may not transfer: reported equivalent syndiotacticity requires different polymerization temperatures for diethyltin vs. dibutyltin oxide.
Molecular weight Molecular weight capability may not match; dibutyltin oxide reported to yield higher Mn and Mw in β-butyrolactone polymerization.

Diethyltin Oxide Differentiation Evidence


Syndiotacticity Control in Poly(β-butyrolactone)

In a direct comparative study of dialkyltin oxides as initiators for the polymerization of β-D,L-butyrolactone, diethyltin oxide (Et2SnO) and dibutyltin oxide (Bu2SnO) were both able to produce polymer with a maximum of 72% syndiotactic diads. However, this stereoregularity was achieved under different temperature regimes: Bu2SnO required a lower temperature of 50°C, while Et2SnO required a higher temperature of 100°C to reach the same 72% value [1]. This indicates that while the stereochemical outcome can be equivalent, the activation energy for the diethyltin oxide-mediated reaction is higher, providing a different thermal process window.

Syndiotacticity Control
Head-to-head
Et2SnO: 72% syndiotactic diads at 100 °C
Bu2SnO: 72% syndiotactic diads at 50 °C
Equivalent stereochemical outcome, different thermal activation profile.
Supports process temperature window assessment.
Ring-Opening Polymerization Polymer Microstructure Biodegradable Polyesters

Molecular Weight Capability in β-Butyrolactone Polymerization

The same comparative study on β-D,L-butyrolactone polymerization established a clear activity hierarchy among dialkyltin oxides. Dibutyltin oxide (Bu2SnO) was identified as the most reactive initiator, enabling the synthesis of the highest molecular weight polymers, with number-average molecular weights (Mn) up to 80,000 g/mol and weight-average molecular weights (Mw) up to 130,000 g/mol. In contrast, diethyltin oxide (Et2SnO) and the other dialkyltin oxides (dimethyl- and dioctyltin oxide) produced polymers with significantly lower molecular weights under comparable conditions [1]. This establishes a quantifiable performance differential for applications where high molecular weight is a primary target specification.

Molecular Weight Capability
Head-to-head
Bu2SnO: Mn up to 80,000 g/mol, Mw up to 130,000 g/mol
Et2SnO: Significantly lower Mn and Mw
Higher molecular weight capability reported for dibutyltin oxide.
Ranking derived from β-D,L-butyrolactone bulk polymerization study.
Catalyst Activity Polymer Molecular Weight Ring-Opening Polymerization

Low Solubility for Heterogeneous Catalysis

Dialkyltin oxides, including diethyltin oxide, are characterized by their insolubility in water and most common organic solvents, a property that distinguishes them from more soluble organotin carboxylates like dibutyltin dilaurate (DBTL) [1][2]. While this low solubility presents a challenge in homogeneous reaction systems, it is a strategic advantage in heterogeneous catalysis applications. The limited solubility ensures minimal catalyst leaching and contamination of the final product, which is a critical quality parameter in the synthesis of high-purity polymers and electronic materials [1]. This is a class-level property, but the specific alkyl chain length (ethyl vs. butyl vs. octyl) influences the exact solubility profile and therefore the rate of heterogeneous reaction [3].

Solubility Profile
Class-level
Dialkyltin oxides: insoluble in water and common organic solvents
Organotin carboxylates (e.g., DBTL): soluble in many organic solvents
Insoluble nature supports heterogeneous catalysis with minimal leaching.
Exact solubility depends on alkyl chain length; qualitative class-level distinction.
Heterogeneous Catalysis Catalyst Leaching Polymer Synthesis

Diethyltin Oxide Application Scenarios


Poly(β-butyrolactone) for Biodegradable Films

Based on evidence that diethyltin oxide (Et2SnO) can achieve 72% syndiotacticity in poly(β-butyrolactone) at 100°C [1], this compound is the preferred catalyst for laboratories or pilot plants developing biodegradable packaging materials where the polymerization step is integrated with a high-temperature processing stage (e.g., film extrusion or melt-blending). Using Et2SnO allows for the synthesis of a highly syndiotactic polymer, which is crucial for the mechanical properties of the film, without requiring a cooling step between polymerization and thermal processing that would be necessary if using the more temperature-sensitive dibutyltin oxide (Bu2SnO) route at 50°C [1]. This can simplify process flow and reduce energy consumption.

Continuous Flow Transesterification Catalyst

The inherent insolubility of diethyltin oxide, a class-level property of dialkyltin oxides [2], makes it an ideal candidate for heterogeneous catalysis in continuous flow reactors for the transesterification of (meth)acrylic esters [3]. Unlike soluble organotin carboxylates, which can leach into the product stream and require subsequent purification steps, a packed bed of diethyltin oxide remains stationary. This minimizes tin contamination in the final monomer, which is a critical quality requirement for optical polymers, adhesives, and coatings. Furthermore, while solid dibutyltin oxide (DBTO) is also an option, the patent literature highlights difficulties in handling DBTO powder in continuous processes, suggesting that a different physical form or processing strategy may be required [3]. The choice of diethyltin oxide allows researchers to leverage the heterogeneous catalytic benefits of the dialkyltin oxide class while exploring potentially different process kinetics compared to the more common DBTO.

Alkyl-Group Effects in Organotin Catalysis

For fundamental research in polymer chemistry, diethyltin oxide serves as a critical comparator compound to elucidate structure-activity relationships within the dialkyltin oxide series. The quantitative data showing that Et2SnO yields the same syndiotacticity as Bu2SnO but at a higher temperature, while producing significantly lower molecular weight [1], provides a well-defined experimental system. A research group investigating the mechanism of ring-opening polymerization or the influence of catalyst sterics on chain propagation can procure diethyltin oxide to systematically probe these effects. This is not a case of finding the 'best' catalyst, but of using a quantifiably different compound to generate meaningful scientific insights.

Application
Selection Property
Validation Focus
High-temperature polyester synthesis
Thermal profile for stereochemical control
Process temperature window compatibility and syndiotacticity preservation
Continuous flow transesterification
Heterogeneous catalyst insolubility
Catalyst leaching and product purity in packed-bed reactors
Organotin structure-activity studies
Alkyl group effect on catalytic reactivity
Polymerization outcome benchmarking against other dialkyltin oxides

Technical Documentation Hub

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28 linked technical documents
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